molecular formula C15H13ClN2O2 B5737940 N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide

N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide

Cat. No.: B5737940
M. Wt: 288.73 g/mol
InChI Key: FADRTOOGHQMXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as CB-839, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells, making CB-839 a promising candidate for cancer therapy.

Mechanism of Action

N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide inhibits the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase converts glutamine to glutamate, which is then used to produce energy and to synthesize macromolecules such as nucleotides and amino acids. By inhibiting glutaminase, this compound disrupts the metabolic pathways of cancer cells, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models of cancer. These include decreased glutamine consumption and glutamate production, decreased cell proliferation, increased cell death, and decreased tumor growth. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it more accessible for scientific research. This compound also has a well-defined mechanism of action, which allows for more precise and targeted experiments. However, this compound also has some limitations. It is not suitable for use in experiments that require the presence of glutaminase, as it inhibits the activity of this enzyme. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide. One direction is the development of combination therapies that include this compound and other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the evaluation of this compound in clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to elucidate the potential off-target effects of this compound and to develop more specific inhibitors of glutaminase. Finally, the use of this compound in other disease contexts, such as neurodegenerative diseases, should also be explored.

Synthesis Methods

The synthesis of N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide involves several steps, including the reaction of 4-methylbenzenecarboximidamide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product, making it more suitable for use in scientific research.

Scientific Research Applications

N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of various cancer types, including renal cell carcinoma, non-small cell lung cancer, and triple-negative breast cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. These findings make this compound a promising candidate for cancer therapy and have led to the development of clinical trials to evaluate its safety and efficacy in humans.

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10-5-7-11(8-6-10)14(17)18-20-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADRTOOGHQMXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.